molecular formula C19H18N6O B2931445 1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892744-41-1

1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2931445
CAS No.: 892744-41-1
M. Wt: 346.394
InChI Key: JHZPFRDABLNHFY-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ( 892744-41-1) is a high-value chemical compound designed for medicinal chemistry and drug discovery research. This complex molecule features a hybrid heterocyclic architecture, incorporating both a 1,2,4-oxadiazole and a 1,2,3-triazole ring system. The 1,2,4-oxadiazole moiety is a well-known bioisostere for ester and amide functional groups, often employed to improve metabolic stability and the pharmacokinetic properties of lead compounds . This scaffold is present in several commercially available drugs and exhibits a wide spectrum of biological activities, making it a prime candidate for the development of novel therapeutic agents . This compound is of significant interest in oncology research. Heterocyclic compounds containing the 1,3,4-oxadiazole scaffold, a closely related isomer, have demonstrated potent anticancer potential through various mechanism-based approaches . Research indicates that such derivatives can act through the inhibition of critical biological targets implicated in cancer cell proliferation, including growth factors, kinases, and enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural features of this amine-functionalized triazole-oxadiazole conjugate make it a promising scaffold for screening against a panel of cancer cell lines and for further structural optimization in the pursuit of new antiproliferative drugs. With a molecular formula of C 19 H 18 N 6 O and a molecular weight of 346.39 g/mol, this compound is supplied for research purposes. It is intended for use in in vitro assays and as a building block in synthetic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-11-8-12(2)10-14(9-11)25-17(20)16(22-24-25)19-21-18(23-26-19)15-7-5-4-6-13(15)3/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZPFRDABLNHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS Number: 892744-41-1) is a member of a class of compounds known for their diverse biological activities, including anticancer properties. This article reviews the biological activity of this compound based on recent studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5O2C_{21}H_{21}N_5O_2 with a molecular weight of 347.4 g/mol. Its structure contains a triazole ring and an oxadiazole moiety, which are known to contribute to its biological activity.

The biological activity of compounds containing oxadiazole and triazole rings is often attributed to their ability to interact with various biological targets. These interactions can lead to the modulation of signaling pathways involved in cancer cell proliferation and apoptosis. Specifically, oxadiazoles have been shown to exhibit inhibitory effects on certain enzymes associated with cancer progression.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles possess significant anticancer properties. For instance:

  • In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines. In particular, it showed IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
Cell LineIC50 Value (µM)
PC-30.67
HCT-1160.80
ACHN0.87

These values indicate a potent inhibitory effect on cell viability, suggesting that the compound may be effective in targeting these cancers.

Case Studies

  • Study on Anticancer Activity : A comprehensive study synthesized various oxadiazole derivatives and tested their efficacy against multiple cancer types. The compound was part of a larger series that demonstrated promising results, particularly against leukemia and breast cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities of the compound towards key enzymes involved in cancer metabolism, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). This suggests that the compound may not only inhibit cancer cell growth but also alter metabolic pathways critical for tumor survival .

Other Biological Activities

Beyond anticancer properties, compounds containing the oxadiazole moiety have shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell function.
  • Anti-inflammatory Effects : Certain studies have reported that oxadiazole derivatives can modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Triazole/Oxadiazole) Molecular Formula Molecular Weight logP Key Features
Target Compound 3,5-dimethylphenyl / 2-methylphenyl C20H19N7O ~377.4* ~4.4† Balanced lipophilicity; moderate steric hindrance.
E595-0525 () 3,5-dimethylphenyl / 4-ethoxyphenyl C20H20N6O2 376.42 4.418 Higher electron-donating capacity (ethoxy group); antiviral screening candidate.
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine () 2,5-dimethoxyphenyl / 4-chlorophenyl C18H15ClN6O3 398.807 ~3.8‡ Chlorine enhances electronegativity; dimethoxy groups improve solubility.
3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine () 4-chlorophenyl / thiadiazole C19H17ClN6O2S 428.9 ~4.1‡ Thiadiazole replaces oxadiazole; sulfur atom modulates electronic properties.
1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine () 2,3-dimethylphenyl / 4-ethoxyphenyl C20H20N6O2 376.4 ~4.3‡ Ethoxy group enhances polarity; dimethylphenyl increases steric bulk.

*Estimated based on analogous structures. †Predicted via similarity to E595-0523. ‡Calculated using ChemDraw or analogous tools.

Electronic and Steric Modulation

  • Target Compound vs.
  • Chlorophenyl vs. Methylphenyl ( vs. Target) : The 4-chlorophenyl group () introduces electronegativity, enhancing interactions with hydrophobic enzyme pockets but increasing molecular weight (~398 vs. ~377), which may reduce bioavailability .
  • Thiadiazole vs.

Pharmacological Implications

  • Antiviral Potential: E595-0525 () is included in a coronavirus screening library, suggesting triazole-oxadiazole hybrids may target viral proteases or polymerases. The target compound’s methyl groups could offer a metabolic advantage over ethoxy-containing analogs .
  • Anticancer Activity : Compounds like those in (5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine) demonstrate triazole-based anticancer activity. The primary amine in the target compound may enhance DNA intercalation or kinase inhibition .

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